molecular formula C8H8BrNO2S B13982979 5-Bromo-3-(ethylthio)picolinic acid

5-Bromo-3-(ethylthio)picolinic acid

Katalognummer: B13982979
Molekulargewicht: 262.13 g/mol
InChI-Schlüssel: HJPGREYRIMTZOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid typically involves the bromination of 3-(ethylthio)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to slightly elevated temperatures.

    Reduction: Zinc, hydrochloric acid; reaction conditionsroom temperature.

    Substitution: Amines, thiols, alkoxides; reaction conditionspresence of a base or catalyst, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid.

    Substitution: Various substituted pyridinecarboxylic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylthio group can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Ethylthio)-2-pyridinecarboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-2-pyridinecarboxylic acid: Lacks the ethylthio group at the 3rd position.

    5-Bromo-3-(methylthio)-2-pyridinecarboxylic acid: Contains a methylthio group instead of an ethylthio group.

Uniqueness

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is unique due to the combination of the bromine atom and the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems

Eigenschaften

Molekularformel

C8H8BrNO2S

Molekulargewicht

262.13 g/mol

IUPAC-Name

5-bromo-3-ethylsulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8BrNO2S/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI-Schlüssel

HJPGREYRIMTZOQ-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(N=CC(=C1)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.